Pyridin-4-yl 4-methoxybenzoate
Description
Pyridin-4-yl 4-methoxybenzoate is an aromatic ester compound consisting of a pyridin-4-yl group esterified to a 4-methoxybenzoate moiety.
Properties
CAS No. |
74669-54-8 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
pyridin-4-yl 4-methoxybenzoate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-4-2-10(3-5-11)13(15)17-12-6-8-14-9-7-12/h2-9H,1H3 |
InChI Key |
IEUFQILJTHCOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-4-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxybenzoic acid with pyridin-4-yl methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: Pyridin-4-yl 4-methoxybenzyl alcohol
Substitution: Various substituted pyridin-4-yl 4-methoxybenzoates depending on the electrophile used.
Scientific Research Applications
Pyridin-4-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of pyridin-4-yl 4-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Thermal Stability : Lanthanum 4-methoxybenzoate (a metal-coordinated analogue) undergoes thermal decomposition, with thermoanalytical (TG) data revealing stoichiometric stability up to specific temperatures . This compound likely shares similar thermal resilience due to its aromatic backbone.
- Crystallinity: Pyridinium benzoate derivatives (e.g., 2-amino-4-methylpyridinium 2-nitrobenzoate) form monoclinic crystals with distinct hydrogen-bonding patterns, suggesting that this compound may also exhibit ordered packing .
Chemical Reactivity
- O-Demethylation : Microbial enzymes like 4-methoxybenzoate O-demethylase metabolize 4-methoxybenzoate derivatives to p-hydroxybenzoate . The pyridin-4-yl ester group may influence reaction rates compared to ethyl or pentylphenyl esters due to steric or electronic effects.
- Ester Hydrolysis : Ethyl benzoate derivatives (e.g., I-6230) are likely more prone to hydrolysis than pyridin-4-yl esters due to the ethyl group’s lower steric hindrance .
Crystallographic and Computational Insights
- Crystal Systems: Pyridinium benzoates (e.g., 4-[5-(Pyridin-4-yl)-oxadiazol-2-yl]pyridinium benzoate) crystallize in monoclinic systems (space group P21/c) with large unit cell parameters (a=20.459 Å, V=1656.0 ų) . Computational studies on lanthanum 4-methoxybenzoate employed Hartree-Fock-Roothan methods for geometry optimization, a strategy applicable to this compound .
Biological Activity
Pyridin-4-yl 4-methoxybenzoate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring at the 4-position and a methoxy-substituted benzoate group. This structural configuration is significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 219.22 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, certain pyridine derivatives have shown effectiveness against various bacterial strains and fungi. In one study, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antitumor Activity
This compound has also been evaluated for its antitumor properties. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported at approximately 25 µM and 30 µM, respectively .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an alternative antimicrobial agent.
- Anticancer Research :
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.
- Antitumor Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Summary of Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
